molecular formula C9H7N3O3 B5835237 3-phenyl-4,5-isoxazoledione dioxime

3-phenyl-4,5-isoxazoledione dioxime

Cat. No.: B5835237
M. Wt: 205.17 g/mol
InChI Key: HSIJGBNIPJCNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-4,5-isoxazoledione dioxime is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at the 3-position and dioxime functional groups at the 4- and 5-positions.

Properties

IUPAC Name

N-(5-nitroso-3-phenyl-1,2-oxazol-4-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-10-8-7(12-15-9(8)11-14)6-4-2-1-3-5-6/h1-5,10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIJGBNIPJCNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2NO)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares key structural and functional features of 3-phenyl-4,5-isoxazoledione dioxime with analogous compounds from the provided evidence:

Compound Name Core Structure Functional Groups Key Substituents Reported Activity/Use
This compound Isoxazole Dioxime (two oxime groups) Phenyl at C3 Hypothesized antimicrobial¹
Compound 3e (from ) Thiazol-4(5H)-one Chlorophenyl, dihydropyrazole 4-Chlorophenyl, phenyl Antimicrobial (Gram± bacteria, fungi)
Procymidone () Azabicyclohexane Dione (two ketones) 3,5-Dichlorophenyl Pesticide (fungicide)
Vinclozolin () Oxazolidinedione Dione, ethenyl 3,5-Dichlorophenyl Pesticide (fungicide)
Iprodione () Imidazolidine Dione, carboxamide 3,5-Dichlorophenyl, isopropyl Pesticide (fungicide)
Key Observations:
  • Core Heterocycles: The isoxazole in the target compound contrasts with thiazolone () and oxazolidinedione/imidazolidine (). Isoxazole’s aromaticity may enhance metabolic stability compared to non-aromatic bicyclic or saturated rings in pesticides.
  • Functional Groups: Dioximes in the target compound differ from ketone-based diones in pesticides.
  • Substituents : The phenyl group at C3 is shared with compound 3e (), which exhibited antimicrobial activity, suggesting that aromatic substituents may enhance bioactivity in heterocyclic systems.
Antimicrobial Potential (Hypothesis):

While direct data for this compound are unavailable, compound 3e ()—a thiazolone derivative with a phenyl group—showed potent activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 6.25–25 µg/mL . The target compound’s isoxazole core and dioxime groups may similarly interact with microbial enzymes or membranes, though its efficacy would depend on solubility and substituent effects.

Pesticidal Activity (Extrapolation):

Dione-containing pesticides like procymidone and vinclozolin () inhibit fungal glycerol biosynthesis or steroid demethylation. The target compound’s dioximes, however, lack the ketone functionality critical for these mechanisms. Instead, its oxime groups could target different pathways, such as metalloenzyme inhibition, though this remains speculative without experimental validation.

Stability and Reactivity

  • Isoxazole vs. Thiazolone: The aromatic isoxazole ring likely offers greater thermal and oxidative stability compared to the non-aromatic thiazolone in compound 3e, which may degrade under harsh conditions.
  • Dioximes vs. Diones : Dioximes are prone to hydrolysis under acidic or basic conditions, whereas diones (e.g., in pesticides) are more stable but less reactive. This trade-off impacts formulation and environmental persistence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.